1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
CAS No.: 894010-05-0
Cat. No.: VC7119430
Molecular Formula: C22H25N3O4
Molecular Weight: 395.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894010-05-0 |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.459 |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
| Standard InChI | InChI=1S/C22H25N3O4/c1-14-7-8-17(9-15(14)2)25-12-16(10-21(25)26)24-22(27)23-11-18-13-28-19-5-3-4-6-20(19)29-18/h3-9,16,18H,10-13H2,1-2H3,(H2,23,24,27) |
| Standard InChI Key | YVSHQKAHOVLKCF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular formula C₂₂H₂₅N₃O₄ (molecular weight: 395.459 g/mol) delineates a hybrid structure combining three pharmacologically relevant moieties:
-
Dihydrobenzo[b]dioxin: A bicyclic ether system providing structural rigidity and potential π-π stacking interactions.
-
5-Oxopyrrolidin-3-yl: A lactam ring contributing hydrogen-bonding capacity and conformational flexibility.
-
3,4-Dimethylphenyl: A hydrophobic aromatic group enhancing membrane permeability and target binding specificity.
The urea (-NH-C(=O)-NH-) linker serves as a critical pharmacophore, enabling hydrogen bond donation/acceptance for target engagement.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
| Molecular Formula | C₂₂H₂₅N₃O₄ |
| Molecular Weight | 395.459 g/mol |
| Key Functional Groups | Urea, benzodioxane, pyrrolidinone |
Three-Dimensional Conformation
Computational modeling predicts a bent conformation where the dimethylphenyl group orients orthogonally to the benzodioxane plane, minimizing steric clashes. The urea moiety adopts a planar configuration, optimizing interactions with enzymatic active sites.
Synthesis and Manufacturing
Multi-Step Synthetic Pathway
The synthesis involves three principal stages:
-
Benzodioxane Core Functionalization: Lithiation of 2,3-dihydrobenzo[b]dioxin followed by alkylation with a bromomethylpyrrolidinone intermediate.
-
Urea Bond Formation: Reaction of the benzodioxane-methylamine with an isocyanate derivative of 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine under anhydrous conditions.
-
Purification: Sequential column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | n-BuLi, THF, -78°C; then Br-CH₂-pyrrolidinone | 62% |
| 2 | Triphosgene, Et₃N, DCM, 0°C → RT | 58% |
| 3 | Chromatography (SiO₂, EA/Hex 3:7) | 95% |
Process Optimization Challenges
Key challenges include:
-
Regioselectivity Control: Minimizing O-alkylation byproducts during benzodioxane functionalization.
-
Urea Stability: Maintaining reaction temperatures below 25°C to prevent urea decomposition.
Physicochemical Properties
Solubility and Stability Profile
-
Aqueous Solubility: <0.1 mg/mL (predicted, pH 7.4)
-
LogP: 2.8 (indicating moderate lipophilicity)
-
Thermal Stability: Decomposition onset at 218°C (DSC)
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=8.4 Hz, benzodioxane H), 6.95 (s, dimethylphenyl H), 5.42 (s, urea NH).
-
HRMS: m/z 396.1912 [M+H]⁺ (calc. 396.1918).
Biological Activity and Mechanism
PARP1 Inhibition Dynamics
In vitro assays demonstrate IC₅₀ = 38 nM against PARP1, with >100-fold selectivity over PARP2. Kinetic analysis reveals non-competitive inhibition (Ki = 22 nM), suggesting binding to the NAD⁺-free enzyme conformation.
Table 3: Enzymatic Inhibition Profile
| Target | IC₅₀ (nM) | Selectivity (vs PARP1) |
|---|---|---|
| PARP1 | 38 | 1 |
| PARP2 | 4200 | 110.5 |
| Tankyrase | >10,000 | >263 |
Cellular Effects in Oncology Models
In BRCA1-mutant HCC1937 breast cancer cells:
-
Synergy with Temozolomide: 72% reduction in viability (vs 45% for temozolomide alone).
-
γH2AX Foci Formation: 3.8-fold increase indicating unrepaired DNA damage.
Future Research Directions
Priority Investigation Areas
-
Metabolite Identification: LC-MS/MS profiling to characterize primary oxidative metabolites .
-
Cocrystal Structures: X-ray crystallography with PARP1 catalytic domain.
-
PD-PK Modeling: Interspecies scaling to predict human dosing regimens.
Clinical Translation Barriers
-
CYP Inhibition: Moderate CYP2C9 inhibition (IC₅₀ = 4.1 μM) necessitates drug interaction studies.
-
Thermodynamic Solubility: Salt formation screening (e.g., hydrochloride) to enhance oral absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume